4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine
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Overview
Description
4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring, a pyrimidine ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3-methyl-5-(1,3-thiazol-5-yl)aniline with 4-methoxypyrimidine-2-amine under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. The use of continuous flow reactors and automated systems can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.
2-amino-4-methoxy-6-methylpyrimidine: Similar pyrimidine structure but lacks the thiazole ring.
3-methyl-5-(1,3-thiazol-5-yl)aniline: Contains the thiazole ring but lacks the pyrimidine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a pyrimidine ring, and a methoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H14N4OS/c1-10-5-11(13-8-16-9-21-13)7-12(6-10)18-15-17-4-3-14(19-15)20-2/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
UFFLCUKSKYADCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)OC)C3=CN=CS3 |
Origin of Product |
United States |
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